3,4-Dihydrodibenz(c,h)acridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
76186-82-8 |
|---|---|
Molecular Formula |
C21H15N |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22),20-decaene |
InChI |
InChI=1S/C21H15N/c1-3-7-18-14(5-1)9-11-16-13-17-12-10-15-6-2-4-8-19(15)21(17)22-20(16)18/h1,3-5,7-13H,2,6H2 |
InChI Key |
QVJJDFWYBCYIMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C1)C3=C(C=C2)C=C4C=CC5=CC=CC=C5C4=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydrodibenzo[c,h]acridine typically involves multi-step reactions. One common method includes the condensation of 2-naphthylamine with aromatic aldehydes in the presence of acetic acid. This reaction proceeds through a Michael addition mechanism, followed by cyclodehydration to form the desired product . Another method involves the use of Mannich base derivatives of 2-naphthol, which react with 2-naphthylamine under reflux conditions in acetic acid .
Industrial Production Methods: While specific industrial production methods for 3,4-Dihydrodibenzo[c,h]acridine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydrodibenzo[c,h]acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Cancer Research
3,4-Dihydrodibenz(c,h)acridine and its derivatives have been extensively studied for their tumorigenic properties. Research indicates that these compounds exhibit significant tumor-initiating activity in animal models.
Tumorigenicity Studies
A study demonstrated that this compound is one of the most potent skin carcinogens among aza-polycyclic aromatic hydrocarbons. In experiments involving mouse skin, a single application of the compound followed by a tumor promoter led to significant tumor formation over a 20-week period. The most active isomer was identified as (1R,2S,3S,4R)-(+)-DE-2, which showed pronounced tumor initiation capabilities .
Table 1: Tumorigenicity of this compound in Mouse Models
| Compound | Dose (nmol) | Tumor Type | Observation Period (weeks) | Result |
|---|---|---|---|---|
| This compound | 50 | Skin Tumors | 20 | Significant Tumor Formation |
| Bay-region 3,4-diol-1,2-epoxide | Varies | Skin Tumors | 20 | High Tumor Initiation |
Pharmacological Applications
The pharmacological potential of this compound extends beyond its carcinogenic properties. Recent studies have explored its role as an anticancer agent and its interactions with biological systems.
Anticancer Activity
Research has indicated that acridine derivatives exhibit significant anti-cancer properties. For instance, a series of oxazine-substituted acridines were synthesized and tested against Dalton’s lymphoma ascites cells, showing strong cytotoxicity with IC50 values ranging from 0.125 to 0.352 µM .
Table 2: Cytotoxicity of Acridine Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Oxazine-substituted | Dalton’s Lymphoma | 0.125 - 0.352 |
| Platinum-acridine hybrid | OVCAR-3 (Ovarian) | Up to 6-fold greater than cisplatin |
| Platinum-acridine hybrid | MCF-7 (Breast Cancer) | Up to 6-fold greater than cisplatin |
Cosmetic Formulations
The potential applications of this compound extend into the cosmetic industry as well. Its properties as a film former and rheology modifier make it suitable for various cosmetic formulations.
Formulation Stability and Safety
Cosmetic products containing acridine derivatives are subjected to rigorous safety assessments before market introduction. These assessments include in vivo tests to evaluate skin bioavailability and toxicity . The development of stable formulations often involves optimizing raw material interactions using experimental design techniques.
Table 3: Key Considerations in Cosmetic Formulations Using Acridine Derivatives
| Parameter | Consideration |
|---|---|
| Safety Testing | In vivo patch tests on human skin |
| Stability Assessment | Interaction effects among raw materials |
| Regulatory Compliance | Adherence to EU Directive (1223/2009) |
Mechanism of Action
The mechanism of action of 3,4-Dihydrodibenzo[c,h]acridine primarily involves DNA intercalation. This process disrupts the normal function of DNA by inserting between the base pairs, thereby inhibiting DNA replication and transcription. Additionally, it can inhibit enzymes such as topoisomerase, which are crucial for DNA unwinding and replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Metabolic Analogues
Dibenz[a,h]acridine
- Structure : Similar backbone but differs in nitrogen placement and bay-region geometry.
- Metabolism : Major metabolites include 3,4-dihydrodiol and 10,11-dihydrodiol, formed via CYP1A1-mediated oxidation. These dihydrodiols account for 40–50% of total metabolites in rat liver microsomes .
- Carcinogenicity: Classified by IARC as carcinogenic in animal models, though less potent than dibenz[c,h]acridine derivatives .
Dibenz[a,j]acridine
- Structure : Contains a nitrogen atom in a distinct position, altering electronic and steric properties.
- DNA Interaction : Forms DNA adducts via 3,4-dihydrodiol-1,2-epoxide, inducing Hras gene mutations (A→T, G→T) at codons 12, 13, and 61 in mice .
- Tumorigenicity: Exhibits moderate activity in mouse skin initiation-promotion models but lacks the pronounced stereoselective tumorigenicity seen in dibenz[c,h]acridine derivatives .
7-Methylbenz[c]acridine (7MB[c]ACR)
- Structure : Methyl substitution at position 7 enhances metabolic activation.
- Tumorigenicity : The 3,4-dihydrodiol metabolite of 7MB[c]ACR is 4–6 times more potent than the parent compound in mouse skin tumor initiation and 8–9 times more active in inducing hepatic and pulmonary tumors in newborn mice .
- Mechanism : Methylation stabilizes the bay-region diol-epoxide, increasing DNA adduct formation .
Mutagenicity and Stereoselectivity
| Compound | Mutagenicity (Salmonella TA100) | Mutagenicity (V79 Cells) | Most Active Isomer | Key Feature |
|---|---|---|---|---|
| 3,4-Dihydrodibenz(c,h)acridine-derived diol-epoxide | Moderate (2–4× parent compound) | High (5–7× other isomers) | (+)-(1R,2S,3S,4R) | Bay-region epoxide + trans-diol |
| Dibenz[a,h]acridine | Low | Not tested | N/A | K-region epoxides (minor metabolites) |
| 7MB[c]ACR 3,4-dihydrodiol | High (4–6× parent compound) | Not tested | N/A | Methyl-enhanced bay-region stability |
- Stereochemical Influence : The (+)-(1R,2S,3S,4R)-3,4-dihydrodiol-1,2-epoxide of dibenz[c,h]acridine is 5–7 times more mutagenic in Chinese hamster V79 cells than other isomers due to optimal alignment with DNA nucleophilic sites .
- Methyl Substitution : Methyl groups in bay regions (e.g., 7MB[c]ACR) amplify tumorigenicity by stabilizing reactive diol-epoxides and inhibiting detoxification pathways .
Tumorigenic Activity in Animal Models
- This compound :
- Benz[c]acridine :
Metabolic Pathways and Enzyme Interactions
- CYP1A1 Role: High CYP1A1 activity increases susceptibility to dibenz[c,h]acridine-induced carcinogenesis by promoting dihydrodiol and diol-epoxide formation .
- Epoxide Hydrolase Resistance : Unlike tetrahydroepoxides, dibenz[c,h]acridine diol-epoxides resist hydrolysis by rat liver epoxide hydrolase, prolonging their mutagenic activity .
Biological Activity
3,4-Dihydrodibenz(c,h)acridine (DB[c,h]ACR) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its significant biological activities, particularly in the context of carcinogenicity and mutagenicity. This compound is structurally related to other acridine derivatives, which are known for their diverse biological effects, including anti-cancer properties. This article presents a detailed overview of the biological activity of DB[c,h]ACR, supported by data tables and research findings.
Chemical Structure and Properties
DB[c,h]ACR is characterized by its fused aromatic rings, which contribute to its chemical reactivity and biological interactions. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules, leading to potential mutagenic and carcinogenic effects.
Carcinogenicity and Mutagenicity
Research has shown that DB[c,h]ACR exhibits strong tumorigenic activity. A study demonstrated that a single topical application of DB[c,h]ACR on mouse skin resulted in significant tumor initiation when followed by a tumor promoter . The compound's ability to induce tumors was linked to its metabolic activation to form diol epoxides, which are highly reactive and capable of binding to DNA.
| Study | Method | Findings |
|---|---|---|
| Levin et al. (1983) | Topical application on mice | Induced skin papillomas with significant incidence at higher doses. |
| Chang et al. (1984) | Intraperitoneal injection in newborn mice | Induced lung tumors primarily adenomas at various doses. |
The mechanism underlying the biological activity of DB[c,h]ACR involves metabolic activation via cytochrome P450 enzymes, leading to the formation of bay-region diol epoxides. These metabolites exhibit selective binding to DNA, resulting in mutagenic lesions that can initiate carcinogenesis . Notably, the stereochemistry of the diol epoxides plays a crucial role in their biological potency; certain isomers have been shown to be more tumorigenic than others .
Case Studies
- Mutagenicity Assessment : In vitro studies indicated that DB[c,h]ACR could be metabolically activated to produce bacterial mutagens when incubated with rat liver microsomes. This suggests a significant risk for genetic mutations associated with exposure to this compound .
- Tumor Promotion Studies : Longitudinal studies on mice treated with DB[c,h]ACR showed a dose-dependent increase in tumor incidence, highlighting its potential as a skin tumor initiator .
Comparative Analysis with Other Acridine Derivatives
DB[c,h]ACR shares structural similarities with other acridine derivatives, which have been extensively studied for their anti-cancer properties. While many acridines demonstrate cytotoxic effects against various cancer cell lines, the mutagenic potential of DB[c,h]ACR raises concerns regarding its therapeutic use.
| Compound | Activity | IC50 Values (μM) |
|---|---|---|
| 9-anilinoacridine | Anti-cancer | 5-10 |
| DB[c,h]ACR | Tumorigenic | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
